molecular formula C8H4Cl2F2O B13608273 2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one CAS No. 133117-00-7

2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one

Cat. No.: B13608273
CAS No.: 133117-00-7
M. Wt: 225.02 g/mol
InChI Key: IRFMSGMTDMINPP-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one is a halogenated aromatic ketone characterized by a chloro-substituted ethanone group attached to a 2-chloro-4,5-difluorophenyl ring. The compound’s electronic profile, influenced by electron-withdrawing chloro and fluoro substituents, likely enhances its stability and reactivity in nucleophilic substitutions or cross-coupling reactions .

Properties

CAS No.

133117-00-7

Molecular Formula

C8H4Cl2F2O

Molecular Weight

225.02 g/mol

IUPAC Name

2-chloro-1-(2-chloro-4,5-difluorophenyl)ethanone

InChI

InChI=1S/C8H4Cl2F2O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2

InChI Key

IRFMSGMTDMINPP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=O)CCl

Origin of Product

United States

Preparation Methods

Reaction of Fluorobenzenes with Chloroacetyl Chloride in Ionic Liquids

A primary method to prepare halogenated acetophenones such as 2-chloro-1-(2,5-difluorophenyl)ethanone involves the Friedel-Crafts acylation of fluorobenzene derivatives with chloroacetyl chloride using ionic liquids as solvents and catalysts.

  • Reaction Conditions:

    • Reactants: Fluorobenzene (or substituted fluorobenzenes) and chloroacetyl chloride.
    • Solvent/Catalyst: Ionic liquids such as 1-ethyl-3-methylimidazolium chloride-aluminum chloride ([emim]Cl-AlCl3) or similar imidazolium-based ionic liquids.
    • Temperature: 0 to 30 °C.
    • Molar Ratios: Fluorobenzene to chloroacetyl chloride approximately 1.01–1.03:1; ionic liquid to chloroacetyl chloride around 0.5:1.
  • Procedure:
    The fluorobenzene is reacted with chloroacetyl chloride in the presence of the ionic liquid catalyst. After completion, the product 2-chloro-4'-fluoroacetophenone is isolated by distillation directly from the reaction mixture.

  • Advantages:

    • Mild reaction conditions.
    • Efficient separation by distillation.
    • Ionic liquids provide a recyclable and environmentally friendlier medium compared to traditional Lewis acids.

This method is adaptable for preparing various chloro- and fluoro-substituted acetophenones, which are precursors to the target compound.

Halogenation and Fluorination Strategies

To achieve the specific substitution pattern of 2-chloro-4,5-difluorophenyl on the ethanone moiety, selective fluorination and chlorination steps are critical.

  • Selective Fluorination:
    Fluorine atoms are introduced on the aromatic ring using fluorinated starting materials such as 2,5-difluorobenzene derivatives or via electrophilic fluorination techniques.

  • Chlorination:
    The chloro substituent at the 2-position of the ethanone side chain is generally introduced via the use of chloroacetyl chloride in the Friedel-Crafts step or by chlorination of the acetophenone intermediate.

These halogenation steps require careful control to avoid poly-substitution or undesired positional isomers.

Catalytic Reduction for Chiral Alcohol Derivatives (Related Preparation Insight)

While the target compound is a ketone, related compounds such as 2-chloro-1-(3,4-difluorophenyl)ethanol are prepared via catalytic hydrogen transfer reduction of the ketone precursor. This provides insight into the handling and transformation of similar substrates.

  • Catalysts:

    • Rhodium (Rh) or Iridium (Ir) complexes with halide ligands.
    • Chiral catalysts of formulae involving Rh or Ir coordinated with chlorine, bromine, or iodine.
  • Hydrogen Donors:

    • Formic acid combined with tertiary amines such as triethylamine.
    • Sodium formate with formic acid.
  • Reaction Conditions:

    • Substrate to catalyst molar ratio: ≥ 200:1, preferably ≥ 1000:1.
    • Solvent: Toluene.
    • Temperature: Room temperature to reflux.
    • Reaction time: Overnight.
  • Outcome:

    • High enantiomeric excess (ee) values (~98%).
    • High purity products with low catalyst loading, reducing costs and environmental impact.

This method, although focused on the reduction to alcohol, demonstrates the synthetic versatility and catalyst efficiency applicable to halogenated acetophenone derivatives.

Summary Table of Key Preparation Methods

Method Key Reactants/Conditions Catalyst/System Temperature Yield/Selectivity Notes
Friedel-Crafts Acylation Fluorobenzene + Chloroacetyl chloride + Ionic liquid [emim]Cl-AlCl3 or similar ILs 0–30 °C High yield; direct distillation Ionic liquid recyclable; mild conditions
Catalytic Transfer Hydrogenation 2-Chloro-1-(3,4-difluorophenyl) ethanone + formic acid Rh or Ir complexes + triethylamine RT to reflux ~98% ee, high purity Low catalyst loading, cost-effective
Enzymatic Reduction Alpha-chloroacetophenone + ketoreductase + isopropanol Ketoreductase enzymes 24–45 °C 99.5% conversion, 100% ee Biocatalytic, environmentally friendly

Research Findings and Analytical Data

  • Catalyst Efficiency:
    The use of Rh and Ir catalysts with formic acid/triethylamine systems allows for very low catalyst loading (down to 0.00066 eq) while maintaining high enantioselectivity and yield, beneficial for scale-up and industrial production.

  • Purity and Enantiomeric Excess:
    Chiral high-performance liquid chromatography (HPLC) confirms the high purity and optical activity of products, with ee values reaching 98–100% depending on the method.

  • Environmental and Cost Considerations: The ionic liquid-mediated Friedel-Crafts acylation avoids traditional corrosive Lewis acids, reducing waste and improving safety. Catalytic hydrogen transfer methods reduce the need for gaseous hydrogen, enhancing operational safety and lowering cost.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals[][6].

Mechanism of Action

The mechanism by which 2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 5a: 2-Chloro-1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one
  • Structure : Features a pyrazole-furan hybrid scaffold with 4-chlorophenyl and 4-methoxyphenyl substituents.
  • Synthesis : Prepared via reaction of precursor 4a with chloroacetyl chloride (45% yield, m.p. 145–148°C) .
  • Reactivity: The pyrazole ring in 5a may participate in hydrogen bonding, influencing crystallinity and biological interactions .
Compound GF36681: 2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one
  • Structure : Contains a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane system.
  • Properties : Molecular weight 219.66, stored at 2–8°C, suggesting thermal sensitivity .
  • Solubility: Likely lower aqueous solubility compared to the target compound due to the non-polar spiro framework.
Piperazine-Linked Methanone Derivative
  • Structure : (2-Chloro-4,5-difluorophenyl) group attached to a piperazine ring bearing nitro and tricyclodecane substituents .
  • Electron Effects: The nitro group strongly withdraws electrons, possibly accelerating electrophilic reactions at the ketone moiety.

Physicochemical and Functional Comparisons

Property Target Compound Compound 5a Compound GF36681 Piperazine Derivative
Molecular Weight ~242.5 (estimated) Not reported 219.66 Higher (exact value unreported)
Melting Point Not reported 145–148°C Not reported Not reported
Key Substituents 2-Cl, 4,5-diF-phenyl 4-Cl, 4-OMe-phenyl Spirocyclic system Piperazine, nitro, tricyclodecane
Solubility Likely moderate (halogens) Enhanced by OMe group Low (spiro system) Low (bulky substituents)
Stability High (electron-withdrawing) Moderate (hybrid scaffold) Sensitive (storage at 2–8°C) High (rigid structure)

Biological Activity

2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one, also known by its CAS number 121872-94-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C₈H₅ClF₂O
  • Molecular Weight : 190.57 g/mol
  • CAS Number : 121872-94-4
  • MDL Number : MFCD00671761

Biological Activity Overview

The biological activity of 2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one has been explored primarily in the context of antifungal and anticancer properties. The compound's structural features, particularly the presence of halogen substituents, significantly influence its bioactivity.

Antifungal Activity

Research indicates that compounds with similar structural characteristics exhibit notable antifungal activity against Candida species. For instance, derivatives with halogen substitutions have shown varying degrees of effectiveness:

CompoundMIC (µg/mL)Target
2-Chloro-1-(2,4-difluorophenyl)ethanone0.020C. albicans
2-Chloro-1-(3,4-difluorophenyl)ethanone0.210C. albicans
2,4-Dichlorinated derivatives0.00035C. albicans

The minimal inhibitory concentration (MIC) values suggest that the presence of chlorine and fluorine atoms enhances the antifungal potency of these compounds compared to their unsubstituted counterparts .

Anticancer Activity

In addition to antifungal properties, the compound's potential anticancer activity has been investigated. Studies have shown that certain derivatives exhibit moderate to significant efficacy against various cancer cell lines:

CompoundIC₅₀ (µM)Cancer Type
Compound A57.3Breast Cancer
Compound B70.3Ovarian Cancer

These findings indicate that the compound may inhibit specific pathways involved in cancer cell proliferation, although further studies are needed to elucidate the precise mechanisms .

The mechanisms through which 2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one exerts its biological effects are not fully understood but are believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in fungal and cancer cell metabolism.
  • Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their integrity and function.

Case Studies

Several studies have highlighted the efficacy of this compound in laboratory settings:

  • Study on Antifungal Efficacy :
    • Researchers tested various halogenated derivatives against Candida albicans.
    • Results demonstrated that compounds with multiple halogen substitutions had significantly lower MIC values compared to those with fewer substitutions.
  • Study on Anticancer Properties :
    • A series of synthesized derivatives were evaluated for their ability to inhibit PARP1 activity in breast cancer cells.
    • The most active derivative showed an IC₅₀ comparable to established chemotherapeutics.

Q & A

Q. Basic

  • ¹H/¹³C NMR :
    • Aromatic protons (δ 7.2–7.8 ppm, multiplet splitting due to fluorine coupling).
    • Carbonyl carbon (δ 195–200 ppm, deshielded by electron-withdrawing substituents).
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹.
  • Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 238.98 (Cl/F isotopes cause splitting) .

How can researchers address discrepancies in reported melting points or spectral data attributed to polymorphic forms?

Advanced
Polymorphism arises from solvent-dependent crystallization:

  • Recrystallization screening : Test solvents (e.g., acetone, toluene) to isolate distinct polymorphs.
  • Differential Scanning Calorimetry (DSC) : Identify endothermic peaks corresponding to phase transitions.
  • Variable-temperature XRD : Compare unit-cell parameters across thermal gradients. For example, a study on 2-chloro-4'-hydroxyacetophenone revealed a 5°C mp variation between orthorhombic and monoclinic forms .

What safety protocols are critical when handling this compound, given its toxicity profile?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4; LD₅₀ >300 mg/kg).
  • Spill management : Neutralize with sodium bicarbonate, then adsorb with vermiculite.
  • Waste disposal : Incinerate in halogen-approved containers to prevent dioxin formation .

What mechanistic insights explain its reactivity in cross-coupling reactions for heterocyclic synthesis?

Advanced
The electron-deficient aryl ring facilitates nucleophilic aromatic substitution (SNAr):

  • Kinetic studies : Second-order rate constants (k₂) for reactions with amines correlate with Hammett σₚ values of substituents (ρ ≈ +3.2, indicating strong electrophilicity).
  • DFT calculations : LUMO localization on the carbonyl-adjacent carbon supports regioselective attack.
  • Byproduct analysis : Competing Fries rearrangement is suppressed by using low-dielectric solvents (e.g., DCE) .

How do steric and electronic effects of the 4,5-difluoro substituents influence its reactivity compared to mono-halogenated analogs?

Q. Advanced

  • Steric effects : The 4,5-difluoro groups create a planar aromatic system, reducing steric hindrance for π-π stacking in catalyst binding (e.g., Pd(PPh₃)₄ in Suzuki couplings).
  • Electronic effects : Fluorine’s -I effect increases the electrophilicity of the carbonyl carbon by ~15% (measured via ¹³C NMR chemical shifts), accelerating nucleophilic additions versus mono-chloro analogs .

What analytical strategies validate purity in the presence of common byproducts like dehalogenated derivatives?

Q. Advanced

  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate the target (RT: 8.2 min) from dechlorinated byproducts (RT: 6.5 min).
  • ²⁹Si NMR : Detect residual catalyst (e.g., AlCl₃-silica complexes) at δ -110 to -120 ppm.
  • Elemental analysis : Acceptable C/H/N deviations ≤0.3% .

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